{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride
Description
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride is a secondary amine hydrochloride derivative featuring a benzyloxy group at the 4-position and a methoxy group at the 3-position of the phenyl ring. The propylamine chain is linked to the benzyl carbon, and the compound is stabilized as a hydrochloride salt.
Properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-3-11-19-13-16-9-10-17(18(12-16)20-2)21-14-15-7-5-4-6-8-15;/h4-10,12,19H,3,11,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNRMWGBHZIEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxy-3-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.
Amination: The benzyloxy intermediate is then subjected to reductive amination with propylamine in the presence of a reducing agent like sodium cyanoborohydride to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, secondary amines, and substituted phenyl derivatives.
Scientific Research Applications
Synthesis of Therapeutic Agents
One of the most significant applications of is its use as an intermediate in the synthesis of therapeutic agents. Notably, it is involved in the synthesis of the anti-asthmatic drug formoterol , a long-acting beta-agonist used for treating asthma and chronic obstructive pulmonary disease (COPD). The synthesis pathway involves several steps, utilizing this compound as a chiral amine intermediate, which enhances the yield and stereoselectivity of the final product .
Synthesis Pathway Overview
- Step 1 : Reaction with chiral aids like (R)-alpha-methyl phenyl ethylamine.
- Step 2 : Formation of an imine compound followed by hydrogenation to yield a chiral amine.
- Step 3 : Coupling with other reagents to produce formoterol, achieving high optical purity (>99.5% ee) .
Pharmacological Applications
The pharmacological potential of extends beyond just its use in formoterol synthesis. Research indicates that compounds derived from this structure may exhibit activity against various diseases, including neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease . The ability to modify the compound's structure allows researchers to explore its effects on neurotransmitter systems, potentially leading to new treatments.
Research on Mechanisms of Action
Studies have shown that derivatives of this compound can interact with specific receptors in the central nervous system. For example, modifications can lead to enhanced binding affinity to serotonin receptors, which may play a role in mood regulation and anxiety disorders . This opens avenues for developing novel antidepressants or anxiolytics based on the core structure of .
Case Studies and Research Findings
Several studies have focused on the synthesis and application of this compound in drug development:
- Case Study 1 : A recent patent outlines a method for synthesizing with improved yields and reduced costs compared to traditional methods. This method emphasizes the importance of optimizing reaction conditions for large-scale production .
- Case Study 2 : Research published in medicinal chemistry journals indicates that derivatives of this compound have shown promise in preclinical trials for treating respiratory diseases, demonstrating efficacy comparable to established therapies .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Therapeutic Synthesis | Intermediate for formoterol synthesis | High yield and stereoselectivity |
| Pharmacological Research | Potential treatment for neurodegenerative diseases | Activity against serotonin receptors |
| Cost-Effective Production | Novel synthesis methods reducing costs | Improved reaction conditions |
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups may facilitate binding to enzymes or receptors, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences:
| Compound Name | Substituents | Key Structural Differences | Evidence ID |
|---|---|---|---|
| {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride | Methyl group on amine | Shorter alkyl chain (methyl vs. propyl) reduces lipophilicity | |
| {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine | Branched 2-methylpropyl on amine | Increased steric hindrance; potential for altered receptor binding | |
| {[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride | No 3-methoxy group | Reduced electronic effects due to absence of methoxy | |
| (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride | Propoxy instead of benzyloxy at 4-position | Altered lipophilicity and metabolic stability |
Key Observations :
- Alkyl Chain Length : Methyl substitution () reduces molecular weight (~15% lower than propyl) and may decrease membrane permeability compared to the bulkier propyl chain.
- Branched vs. Linear Chains : The 2-methylpropyl variant () introduces steric effects that could hinder interactions with flat binding pockets.
- Benzyloxy vs. Alkoxy : Replacing benzyloxy with propoxy () decreases aromaticity and may enhance metabolic oxidation.
Physicochemical Properties
While explicit data (e.g., logP, solubility) for the target compound are unavailable, inferences can be made from analogs:
- Lipophilicity : The benzyloxy and methoxy groups contribute to high logP values, similar to [4-(benzyloxy)phenyl]methyl derivatives (). Propylamine chains further increase hydrophobicity compared to methyl analogs.
- Solubility : Hydrochloride salts generally improve aqueous solubility, but the benzyloxy group may limit this due to steric bulk.
Commercial Availability and Pricing
The table below compares supplier data and pricing for related compounds:
| Compound Name | Supplier Count | Price (250 mg) | Price (2500 mg) | Evidence ID |
|---|---|---|---|---|
| {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride | 1 | 480.00 € | 1,726.00 € | |
| {[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride | 2 | Not listed | Not listed | |
| (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride | 2 | Not listed | Not listed |
Key Observations :
- Methyl-substituted analogs () are commercially available at lower bulk pricing (~3.6x cost increase for 10x quantity), suggesting economies of scale.
Biological Activity
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- Benzyloxy group : Enhances lipophilicity and potential receptor interactions.
- Methoxy group : May contribute to electron-donating properties, influencing biological activity.
- Propylamine moiety : Imparts basicity and potential for interaction with biological targets.
The biological activity of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.
- Cellular Effects : This interaction can lead to changes in gene expression and cell proliferation.
Antitumor Activity
Research has indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, studies on related compounds have shown:
- In vitro Antitumor Activity : Compounds like 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide demonstrated mean GI50 values ranging from 7.24 µM to 14.12 µM, indicating potent antitumor effects compared to standard treatments like 5-FU (GI50 = 22.60 µM) .
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various pathogens. While specific data on {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine hydrochloride is limited, similar compounds have shown promising results in inhibiting bacterial growth.
Case Studies
- Study on Anticancer Effects :
-
Neuroprotective Effects :
- Research has suggested that compounds with benzyloxy and methoxy groups may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
